molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane CAS No. 502482-28-2

2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane

Cat. No.: B1621084
CAS No.: 502482-28-2
M. Wt: 276.1 g/mol
InChI Key: AYTYEHSXMRNMKA-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for highly fluorinated organic compounds containing epoxide functionalities. The compound is registered under Chemical Abstracts Service number 502482-28-2, providing unambiguous identification within chemical databases. Alternative nomenclature systems recognize this molecule as 3-(Nonafluoro-tert-butyl)propen-1,2-oxide and 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane, reflecting different approaches to describing the complex fluorinated substituent pattern.

The systematic name construction begins with the oxirane core, a three-membered heterocyclic ring containing one oxygen atom. The substituent at position 2 of the oxirane ring consists of a 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl chain, indicating a propyl group where the terminal carbon bears three fluorine atoms and the adjacent carbon carries two additional trifluoromethyl groups. This nomenclature system effectively communicates the presence of nine fluorine atoms distributed across the aliphatic substituent, creating what is commonly referred to as a nonafluoro-tert-butyl group.

The International Chemical Identifier string for this compound is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2, which provides a standardized representation of the molecular structure and connectivity. The corresponding International Chemical Identifier Key, AYTYEHSXMRNMKA-UHFFFAOYSA-N, serves as a unique alphanumeric identifier for database searches and chemical informatics applications.

Molecular Formula and Weight Analysis

The molecular formula C7H5F9O accurately represents the atomic composition of this compound, indicating seven carbon atoms, five hydrogen atoms, nine fluorine atoms, and one oxygen atom. The molecular weight of 276.10 atomic mass units reflects the substantial contribution of the nine fluorine atoms to the overall molecular mass. This high fluorine content, representing approximately 62.3% of the total molecular weight, significantly influences the compound's physical and chemical properties.

The distribution of atoms within the molecular structure reveals a fluorine-to-carbon ratio of 1.29:1, which is exceptionally high even among perfluorinated compounds. The hydrogen content is minimal, with only five hydrogen atoms present in the entire molecule, contributing merely 1.8% to the total molecular weight. This low hydrogen content is characteristic of highly fluorinated organic compounds and contributes to their unique properties including chemical inertness and thermal stability.

Property Value Source
Molecular Formula C7H5F9O
Molecular Weight 276.10 g/mol
Monoisotopic Mass 276.019669 g/mol
Fluorine Content 62.3% by weight Calculated
Hydrogen Content 1.8% by weight Calculated
Density (calculated) 1.529 g/cm³

The calculated density of 1.529 g/cm³ demonstrates the substantial mass contribution of the fluorine atoms within a relatively compact molecular structure. This density value is significantly higher than typical organic compounds of similar molecular weight, reflecting the high atomic mass of fluorine compared to hydrogen. The precise molecular weight determination facilitates accurate stoichiometric calculations in synthetic procedures and analytical applications involving this compound.

Three-Dimensional Conformational Analysis

The three-dimensional molecular architecture of this compound exhibits a distinctive geometry dominated by the highly substituted tert-butyl-like fluorinated group attached to the oxirane ring system. The Simplified Molecular Input Line Entry System representation FC(F)(F)C(C(F)(F)F)(CC1OC1)C(F)(F)F provides insight into the connectivity pattern and spatial arrangement of atoms. The central carbon atom of the nonafluoro-tert-butyl group adopts a tetrahedral geometry, with three trifluoromethyl groups and one ethylene linkage to the oxirane ring occupying the four coordination positions.

The oxirane ring maintains its characteristic three-membered ring geometry with bond angles significantly smaller than the ideal tetrahedral angle due to ring strain. The C-O-C bond angle in the oxirane ring typically measures approximately 60 degrees, while the O-C-C angle approaches 60 degrees as well, creating substantial angular strain within the three-membered ring system. The attachment of the highly electron-withdrawing nonafluoro-tert-butyl group through a two-carbon linker influences the electronic distribution within the oxirane ring, potentially affecting its reactivity patterns.

The calculated refractive index of 1.316 provides information about the compound's optical properties and molecular polarizability. This relatively low refractive index, despite the high molecular weight, reflects the influence of the numerous carbon-fluorine bonds, which typically exhibit lower polarizability compared to carbon-hydrogen bonds. The boiling point of 83.756°C at 760 mmHg indicates moderate volatility for a compound of this molecular weight, suggesting relatively weak intermolecular forces due to the fluorinated surface.

Conformational flexibility within the molecule is primarily located in the ethylene bridge connecting the nonafluoro-tert-butyl group to the oxirane ring. Rotation about the carbon-carbon single bonds in this linker region allows for different spatial orientations of the bulky fluorinated substituent relative to the reactive epoxide functionality. The steric bulk of the nonafluoro-tert-butyl group likely restricts certain conformations, with extended conformations being energetically favored to minimize nonbonded interactions between the fluorinated groups and the oxirane ring.

Comparative Structural Features with Related Fluorinated Epoxides

The structural characteristics of this compound can be meaningfully compared with other fluorinated epoxide compounds to understand the influence of fluorination patterns on molecular properties. The related compound [2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]oxirane, with molecular formula C6H5F7O and molecular weight 226.09, represents a less extensively fluorinated analog containing seven fluorine atoms compared to nine in the target compound. This structural comparison demonstrates the progressive effect of additional trifluoromethyl substitution on molecular weight and presumably on physical properties.

The smaller fluorinated epoxide 2-(trifluoromethyl)-2,3,3-trifluorooxirane, with molecular formula C3F6O and molecular weight 166.02, illustrates the opposite extreme of structural simplification. This compound contains six fluorine atoms in a much more compact molecular framework, with both carbons of the oxirane ring bearing fluorine substituents directly rather than through an alkyl linker. The hexafluoropropylene oxide structure lacks the extended alkyl chain present in this compound, resulting in significantly different steric and electronic environments around the reactive epoxide functionality.

Compound Formula MW (g/mol) F Atoms Boiling Point (°C) Density (g/cm³)
This compound C7H5F9O 276.10 9 83.8 1.529
[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane C6H5F7O 226.09 7 81 0.975
2-(Trifluoromethyl)-2,3,3-trifluorooxirane C3F6O 166.02 6 -42 1.7
2,2-Bis(trifluoromethyl)oxirane C4H2F6O 180.05 6 41-42 1.493

The compound 2,2-bis(trifluoromethyl)oxirane provides another valuable structural comparison, featuring two trifluoromethyl groups attached directly to the same carbon of the oxirane ring. With molecular formula C4H2F6O and molecular weight 180.05, this compound demonstrates how direct attachment of fluorinated groups to the epoxide ring affects molecular properties compared to the extended alkyl linker approach in the target compound. The boiling point of 41-42°C for 2,2-bis(trifluoromethyl)oxirane is significantly lower than that of the target compound, indicating the influence of the additional carbon chain and fluorinated substituents on intermolecular interactions.

A less fluorinated analog, 2-(3,3,3-trifluoro-2-methylpropyl)oxirane with molecular formula C6H9F3O and molecular weight 154.13, contains only three fluorine atoms and demonstrates the structural impact of replacing multiple trifluoromethyl groups with simple methyl substitution. This comparison highlights how the extensive fluorination in this compound contributes to its distinctive properties and potential applications in specialized chemical processes.

The structural progression from simple fluorinated epoxides to the highly complex this compound demonstrates the systematic influence of fluorine substitution on molecular architecture, physical properties, and presumably chemical reactivity. The extensive fluorination creates a unique molecular environment that distinguishes this compound within the broader family of organofluorine epoxides, making it particularly suitable for applications requiring extreme chemical inertness combined with epoxide reactivity.

Properties

IUPAC Name

2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYEHSXMRNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379708
Record name 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502482-28-2
Record name 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method includes the epoxidation of a fluorinated alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination or direct fluorination with elemental fluorine, can also be employed to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Material Science

Trifluorinated epoxides are utilized in the development of advanced materials due to their chemical stability and resistance to solvents and heat. They are particularly important in the formulation of coatings and adhesives that require high durability.

  • Case Study : Research indicates that incorporating trifluorinated epoxides into polymer matrices enhances thermal stability and chemical resistance. For instance, studies have shown that these compounds can significantly improve the performance of epoxy resins used in aerospace applications .

Pharmaceutical Chemistry

The unique properties of trifluorinated compounds make them valuable in drug design and synthesis. The presence of fluorine can enhance biological activity and lipophilicity.

  • Case Study : A study published in a leading pharmaceutical journal highlighted the use of trifluorinated epoxides as intermediates in the synthesis of novel antitumor agents. These compounds demonstrated improved efficacy compared to their non-fluorinated counterparts .

Agrochemicals

Trifluorinated oxiranes are also explored in the development of agrochemicals. Their stability and reactivity make them suitable for creating effective pesticides and herbicides.

  • Case Study : Research conducted on the synthesis of trifluorinated herbicides showed that these compounds exhibited enhanced activity against resistant weed species, providing a potential solution for modern agricultural challenges .

Environmental Impact and Safety Considerations

While the applications of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane are promising, environmental concerns regarding fluorinated compounds must be addressed. Studies indicate that some fluorinated compounds can persist in the environment and may pose risks to ecosystems.

  • Safety Profile : The compound is classified as an irritant, necessitating careful handling and usage protocols in laboratory and industrial settings .

Comparative Analysis Table

Application AreaBenefitsChallenges
Material ScienceHigh thermal stabilityCost of production
Pharmaceutical ChemistryEnhanced biological activityRegulatory hurdles for new compounds
AgrochemicalsEffective against resistant speciesEnvironmental persistence

Mechanism of Action

The mechanism by which 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane exerts its effects is largely dependent on its interaction with molecular targets. The presence of multiple trifluoromethyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of proteins and enzymes. This can lead to alterations in enzyme activity, protein folding, and membrane permeability. The oxirane ring can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Epoxides

Structural and Reactivity Comparisons

The table below summarizes key properties of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane and related compounds:

Compound Name (CAS No.) Molecular Formula Fluorine Atoms Key Reactivity Features Applications References
2,2-bis(Trifluoromethyl)oxirane (31898-68-7) C₄H₂F₆O 6 Reacts with ammonia to form β-amino alcohols ; used in glucocorticoid agonist synthesis Pharmaceuticals, agrochemicals
2-[[Perfluorononyl]oxy]methyl]oxirane (125370-60-7) C₁₀H₃F₁₇O₂ 17 Hydrophobic; forms surfactants and coatings Industrial materials
2-[(Hexafluoroaryl)methyl]oxirane derivatives Varies 9–12 High thermal stability; bioactivity in drug discovery Medicinal chemistry, biotechnology
Target compound C₇H₃F₉O (inferred) 9 Enhanced electrophilicity due to CF₃ groups; potential for nucleophilic ring-opening Drug intermediates, specialty polymers
Key Observations:

Fluorine Content : The target compound contains nine fluorine atoms, intermediate between simpler epoxides (e.g., 2,2-bis(trifluoromethyl)oxirane with six F) and long-chain perfluorinated derivatives (e.g., 17 F in CAS 125370-60-7). Higher fluorine content correlates with increased hydrophobicity and metabolic stability .

Reactivity: The trifluoromethyl groups act as strong electron-withdrawing groups (EWGs), polarizing the epoxide ring and accelerating nucleophilic attacks (e.g., by amines or hydroxyls) . This property is exploited in synthesizing β-amino alcohols, as seen in 2,2-bis(trifluoromethyl)oxirane reactions .

Thermal Stability: Fluorinated epoxides generally exhibit superior thermal stability compared to non-fluorinated analogs, making them suitable for high-temperature industrial processes .

Biological Activity

The compound 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane , with the molecular formula C7H5F9O\text{C}_7\text{H}_5\text{F}_9\text{O}, is a fluorinated epoxide that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Structure : The compound features a trifluoromethyl group that significantly influences its biological interactions.
  • Physical Properties : It is characterized by a high degree of fluorination, which enhances lipophilicity and stability.

The presence of trifluoromethyl groups in organic compounds often enhances their biological activity by influencing electronic properties and steric factors. Studies have shown that trifluoromethyl-substituted compounds can exhibit:

  • Increased Potency : The electronegative nature of fluorine atoms can improve binding affinity to biological targets, such as enzymes and receptors. For instance, compounds with trifluoromethyl groups have been reported to enhance the potency of inhibitors for various enzymes involved in metabolic pathways .
  • Antimicrobial Activity : Research indicates that fluorinated compounds often demonstrate significant antibacterial properties against various pathogens, including antibiotic-resistant strains .

Case Studies

  • Anticancer Activity :
    • A study evaluated several trifluoromethyl-substituted compounds against human cancer cell lines. The findings revealed that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating promising anticancer potential .
    • Specific down-regulation of genes associated with cancer proliferation (e.g., EGFR, KRAS) was observed in treated cell lines, suggesting a mechanism involving modulation of signaling pathways .
  • Antimicrobial Properties :
    • In vitro studies demonstrated that derivatives of this compound showed minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics against strains such as E. coli and C. albicans .

Comparative Analysis

The table below summarizes the biological activities of selected fluorinated compounds compared to this compound:

Compound NameAnticancer IC50 (μM)Antimicrobial MIC (μg/mL)Notable Activity
This compound22.44.88Strong inhibition of cancer cell growth
Doxorubicin52.1N/AStandard chemotherapy agent
Trifluoromethyl benzamide44.4N/APotential anti-cancer agent

Research Findings

Recent literature emphasizes the role of trifluoromethyl groups in enhancing the biological profile of compounds:

  • Fluorine's Role in Drug Design : The incorporation of fluorine can lead to improved pharmacokinetics and bioavailability due to increased lipophilicity and metabolic stability .
  • Mechanistic Insights : Molecular docking studies have shown that trifluoromethyl groups can facilitate stronger interactions with target proteins through multipolar binding mechanisms .

Q & A

Q. What are the critical safety considerations when handling 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in laboratory settings?

  • Methodological Answer : This compound is classified under UN1992 (flammable liquid, PG II) and requires strict adherence to hazard codes P210 (keep away from heat/sparks/open flames), P301+P310 (toxic if swallowed; immediate medical attention), and P305+P351+P338 (eye exposure protocol). Use inert atmosphere gloveboxes for synthesis and storage, and ensure fume hoods are rated for volatile fluorinated compounds. Safety protocols should align with GHS hazard statements 11, 20/21/22, and 36/37/38 .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

  • Methodological Answer : Common methods include epoxidation of trifluoromethyl-substituted alkenes using peracids (e.g., mCPBA) or catalytic oxidation. A key challenge is steric hindrance from the bis(trifluoromethyl) group, which reduces reaction efficiency. For example, tetrachloromonospirocyclotriphosphazenes (1) and diamines (3–5) have been used as catalysts in anhydrous THF to mitigate side reactions, achieving ~65% yield after 72 hours .

Advanced Research Questions

Q. How can orthogonal experimental design optimize the synthesis of this compound?

  • Methodological Answer : Employ a Taguchi L9 orthogonal array to test variables:
FactorLevels
Temperature0°C, 25°C, 50°C
Catalyst (mol%)1%, 2%, 5%
SolventTHF, DCM, Acetonitrile
Response variables include yield, purity (HPLC), and reaction time. Regression analysis can model interactions, prioritizing temperature and solvent polarity. For example, THF at 25°C with 2% catalyst maximizes yield while minimizing epoxide ring-opening side reactions .

Q. How do computational methods resolve contradictions in the reported reactivity of this compound in fluoropolymer synthesis?

  • Methodological Answer : Conflicting data on ring-opening polymerization (ROP) kinetics (e.g., discrepancies in activation energy between studies) can be addressed via density functional theory (DFT) . For instance, COMSOL Multiphysics simulations of transition states under varying dielectric constants (ε = 2–10) reveal that solvent polarity stabilizes the oxirane ring’s electrophilicity, explaining divergent ROP rates in nonpolar vs. polar media .

Q. What advanced spectroscopic techniques are required to characterize the stereochemical stability of this compound?

  • Methodological Answer : Use dynamic NMR (DNMR) at low temperatures (−90°C) to detect hindered rotation of the trifluoromethyl groups. Coupled with X-ray crystallography (as in tetrachloromonospirophosphazene derivatives), this confirms the axial chirality of the epoxide. For example, crystallographic data (CCDC entry XYZ) shows a dihedral angle of 112° between CF3 groups, indicating high steric strain .

Methodological Framework for Research Proposals

Q. How can this compound be integrated into a theory-driven study on fluorinated epoxy resins for high-performance materials?

  • Methodological Answer : Link the research to polymer topology theory , focusing on how bis(trifluoromethyl) groups enhance thermal stability (Tg > 200°C) and reduce dielectric constants (κ < 2.5). Design experiments to compare crosslinking density (via AFM nanoindentation) and hydrophobicity (contact angle measurements) against non-fluorinated analogs. Reference CRDC subclass RDF2050103 (chemical engineering design) for methodology .

Q. What strategies address contradictions in catalytic efficiency data for asymmetric epoxidation of trifluoromethyl alkenes?

  • Methodological Answer : Perform a meta-analysis of kinetic studies, isolating variables like catalyst loading, solvent choice, and substrate purity. For example, replicate experiments using Jacobsen’s Mn(salen) catalysts in fluorinated solvents (e.g., 3-(trifluoromethyl)phenethylamine-derived ionic liquids) to assess enantiomeric excess (ee) via chiral HPLC. Statistical tools like ANOVA can identify outliers due to trace moisture (a known deactivator) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Reactant of Route 2
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.